Diflufenzopyr
Overview
Description
Diflufenzopyr is a semicarbazone herbicide used for selective broadleaf weed control . It is an auxin transport inhibitor, disrupting the delicate auxin balance needed for plant growth . Diflufenzopyr (21.4%) is combined with the active ingredient dicamba (55.0%) in the product Overdrive .
Synthesis Analysis
Diflufenzopyr and its metabolites, M1, M2, M6, and M9, were determined by LC MS/MS in water . A residue analytical method for the detection and quantification of the active ingredient BAS 654 H (Diflufenzopyr) and its metabolites in water was needed for monitoring purposes .Molecular Structure Analysis
The molecular formula of Diflufenzopyr is C15H12F2N4O3 . The average mass is 356.259 Da and the monoisotopic mass is 356.069702 Da .Physical And Chemical Properties Analysis
Diflufenzopyr is a solid, off-white substance . It is odorless and not applicable for pH-value . The melting point/freezing point is 135.5 °C .Scientific Research Applications
Weed Control in Pastures
Diflufenzopyr has been used in combination with other herbicides for the control of invasive weeds in pastures . It has been found to enhance the efficacy of certain auxin-type herbicides such as dicamba on many broadleaf weed species .
Control of Russian Knapweed
Russian knapweed is an invasive creeping perennial that is susceptible to certain pyridine carboxylic acids, which are auxin-type herbicides . The addition of diflufenzopyr to three pyridine carboxylic acid herbicides has been researched for enhancing long-term control of Russian knapweed .
Synergistic Effect with Auxin Herbicides
Research at North Dakota State University has shown that both initial and long-term leafy spurge control was increased when diflufenzopyr was applied with various auxin herbicides including dicamba, quinclorac, picloram, and 2,4-D .
Leafy Spurge Control
Diflufenzopyr has been evaluated for its effectiveness when applied with various auxin herbicides for leafy spurge control . The addition of diflufenzopyr increased both initial foliar injury and topgrowth control .
Long-term Leafy Spurge Control
The addition of diflufenzopyr to either dicamba or quinclorac resulted in a long-term increase in leafy spurge control . This indicates that diflufenzopyr can be used to enhance the long-term effectiveness of these herbicides .
Optimization of Herbicide Ratios
Experiments have been conducted to evaluate the optimum ratio of diflufenzopyr when applied with dicamba or quinclorac for leafy spurge control . The results indicate that the increase in control was similar regardless of the herbicide:diflufenzopyr ratio .
Mechanism of Action
Target of Action
Diflufenzopyr is an auxin transport inhibitor . Auxins are a class of plant hormones that play a crucial role in coordinating many growth and behavioral processes in the plant’s life cycle. They are primarily involved in cell division, growth, and differentiation .
Mode of Action
Diflufenzopyr disrupts the delicate balance of auxin transport in plants . It binds to a specific carrier or efflux induction protein involved in the transportation of auxin away from the meristemic regions . This disruption leads to an imbalance in the distribution of auxin within the plant, causing abnormal growth and development, ultimately leading to the death of the plant .
Biochemical Pathways
The primary biochemical pathway affected by Diflufenzopyr is the auxin transport pathway. By inhibiting this pathway, Diflufenzopyr disrupts the plant’s normal growth and development processes. The downstream effects include abnormal cell division and growth, leading to the death of the plant .
Pharmacokinetics
These properties suggest that Diflufenzopyr is likely to be rapidly absorbed and distributed within the plant, metabolized, and then excreted or degraded .
Result of Action
The primary result of Diflufenzopyr’s action is the death of the plant. By disrupting the auxin transport pathway, Diflufenzopyr causes abnormal growth and development in the plant, which ultimately leads to the plant’s death .
Safety and Hazards
The U.S. Environmental Protection Agency (EPA) classifies Overdrive, which contains Diflufenzopyr, as category III (Low Toxicity) . It is very toxic to aquatic life and has long-lasting effects . It should be stored away from incompatible materials and disposed of in accordance with local/regional/national/international regulations .
Future Directions
properties
IUPAC Name |
2-[N-[(3,5-difluorophenyl)carbamoylamino]-C-methylcarbonimidoyl]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2N4O3/c1-8(13-12(14(22)23)3-2-4-18-13)20-21-15(24)19-11-6-9(16)5-10(17)7-11/h2-7H,1H3,(H,22,23)(H2,19,21,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJQWZWMQCVOLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)NC1=CC(=CC(=C1)F)F)C2=C(C=CC=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8034538 | |
Record name | Diflufenzopyr | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8034538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white solid; [Merck Index] Tan solid; [MSDSonline] | |
Record name | Diflufenzopyr | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4857 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
In water, 63 mg/L (pH 5), 5850 mg/L (pH 7), and 10546 mg/L (pH 9) | |
Record name | DIFLUFENZOPYR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7010 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.24 g/mL at 25 °C, Tan, rod-like, granular solid; Density: 0.63 g/mL at 25 °C; pH = 8.51 /Diflufenzopyr End-use Product/ | |
Record name | DIFLUFENZOPYR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7010 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
VP: 1.0X10-7 kPa at 20 °C and 25 °C, less than 1.3X10-5 Pa /7.50X10-8 mm Hg/ at 20 °C | |
Record name | DIFLUFENZOPYR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7010 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
2-[N-[(3,5-difluorophenyl)carbamoylamino]-C-methylcarbonimidoyl]pyridine-3-carboxylic acid | |
Color/Form |
Off-white powder, solid, Off-white solid | |
CAS RN |
109293-97-2 | |
Record name | Diflufenzopyr | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109293-97-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diflufenzopyr | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8034538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Pyridinecarboxylic acid, 2-[1-[2-[[(3,5-difluorophenyl)amino]carbonyl]hydrazinylidene]ethyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.982 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIFLUFENZOPYR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7010 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
135.5 °C; decomp at 155 °C | |
Record name | DIFLUFENZOPYR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7010 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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